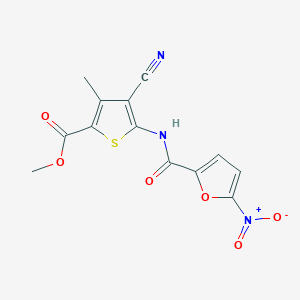![molecular formula C14H11N3O3S B278584 Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)
Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate, also known as CP-690,550, is a synthetic organic compound that has been extensively studied for its potential use in treating autoimmune diseases. This compound belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors), which work by blocking the activity of enzymes called JAKs that play a key role in the immune response.
Wirkmechanismus
Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that activate immune cells. By blocking JAK activity, this compound can reduce the production of cytokines and other inflammatory mediators that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate has been shown to reduce inflammation and suppress the immune response in preclinical studies. This compound has also been shown to have a favorable safety profile in animal studies and clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate is its specificity for JAK enzymes, which makes it a promising candidate for treating autoimmune diseases. However, one limitation of this compound is its potential for off-target effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential directions for future research on Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is the investigation of the long-term safety and efficacy of this compound in clinical trials. Additionally, there is ongoing research on the use of Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate in combination with other drugs for the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate involves several steps, including the reaction of 2-bromo-4-methylthiophene with methyl cyanoacetate, followed by the reaction of the resulting intermediate with 3-pyridinecarboxylic acid and 4-amino-3-methylbenzoic acid. The final product is obtained by treating the intermediate with methyl iodide.
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to be effective in reducing inflammation and suppressing the immune response.
Eigenschaften
Produktname |
Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate |
|---|---|
Molekularformel |
C14H11N3O3S |
Molekulargewicht |
301.32 g/mol |
IUPAC-Name |
methyl 4-cyano-3-methyl-5-(pyridine-3-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H11N3O3S/c1-8-10(6-15)13(21-11(8)14(19)20-2)17-12(18)9-4-3-5-16-7-9/h3-5,7H,1-2H3,(H,17,18) |
InChI-Schlüssel |
YDZDREYVCFSUII-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CN=CC=C2)C(=O)OC |
Kanonische SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CN=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278501.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)
![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278509.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)

![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)
![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)